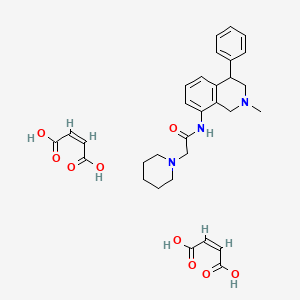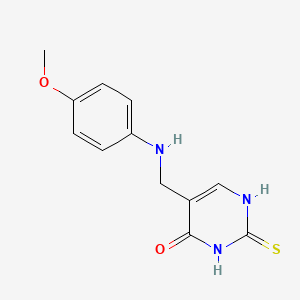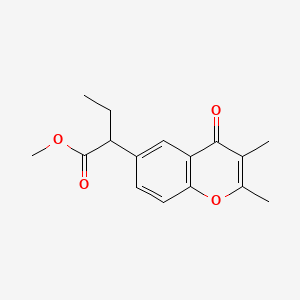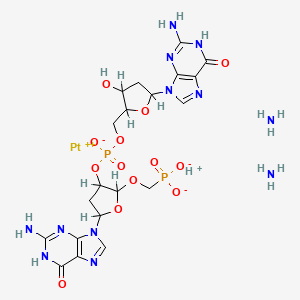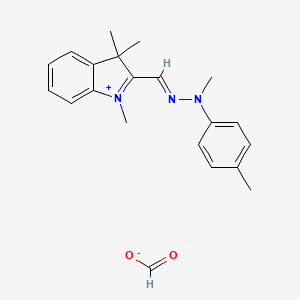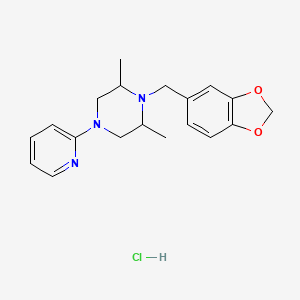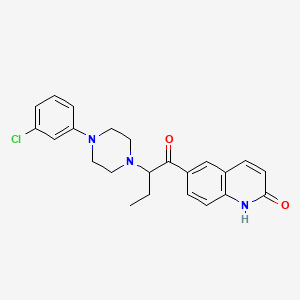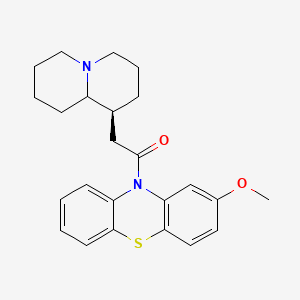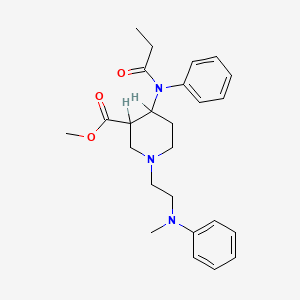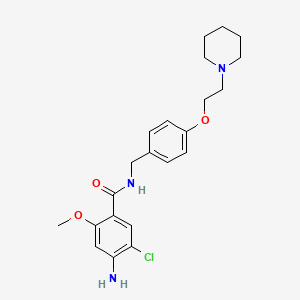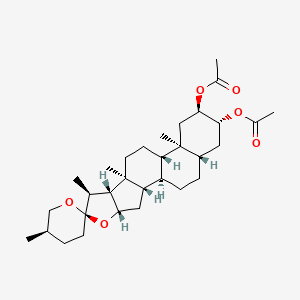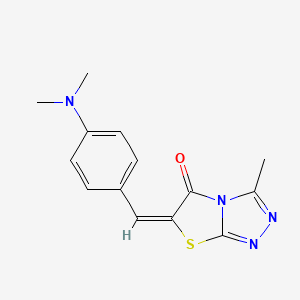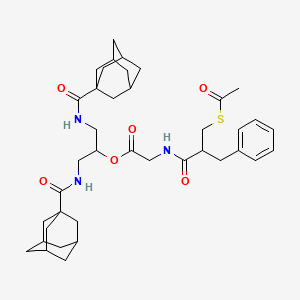
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (±)- is a complex organic compound with a unique structure. This compound is characterized by the presence of glycine, acetylthio, phenylpropyl, and tricyclodecylcarbonyl groups. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of the acetylthio group, the formation of the phenylpropyl moiety, and the incorporation of the tricyclodecylcarbonyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The acetylthio group may interact with thiol-containing enzymes, while the phenylpropyl and tricyclodecylcarbonyl groups may influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (±)- shares similarities with other glycine derivatives and compounds containing tricyclodecylcarbonyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
147879-86-5 |
|---|---|
分子式 |
C39H53N3O6S |
分子量 |
691.9 g/mol |
IUPAC 名称 |
1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C39H53N3O6S/c1-24(43)49-23-32(13-25-5-3-2-4-6-25)35(45)40-22-34(44)48-33(20-41-36(46)38-14-26-7-27(15-38)9-28(8-26)16-38)21-42-37(47)39-17-29-10-30(18-39)12-31(11-29)19-39/h2-6,26-33H,7-23H2,1H3,(H,40,45)(H,41,46)(H,42,47) |
InChI 键 |
SFAYJQRULLJLAX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)C23CC4CC(C2)CC(C4)C3)CNC(=O)C56CC7CC(C5)CC(C7)C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


